1-Ethoxypropan-2-amine

概要

説明

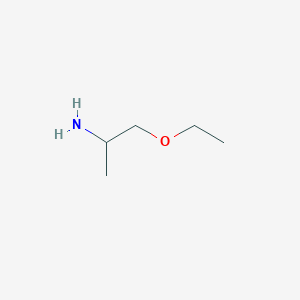

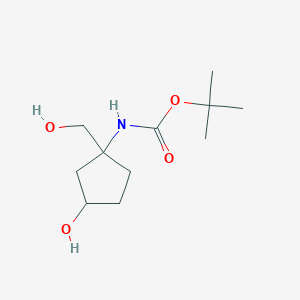

1-Ethoxypropan-2-amine is a chemical compound with the molecular weight of 103.16 . It is also known by its IUPAC name, 2-ethoxy-1-methylethylamine .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . Another method involves the reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H13NO/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom.Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. Some of the most general reactions of amines include alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Like other amines, it likely has higher boiling points than alkanes of similar molecular weight .科学的研究の応用

Catalytic Applications

- Catalytic Amination of Alcohols: The amination of alcohols such as 1-methoxy-2-propanol over nickel-on-silica catalysts has been explored, highlighting the production of amines like 2-amino-1-methoxypropane with high selectivity. This reaction demonstrates the potential use of 1-Ethoxypropan-2-amine in catalytic processes (Bassili & Baiker, 1990).

Molecular Interaction Studies

- Thermodynamic Properties in Solutions: Studies on the thermodynamic properties of amines like 3-ethoxypropan-1-amine in water at various temperatures provide insights into molecular interactions, aggregation patterns, and hydration schemes, which are crucial for understanding the behavior of similar compounds like this compound in solution (Nobre et al., 2013).

Organic Synthesis

- Microwave-Initiated Hydroamination: The study of hydroamination reactions of compounds like 2-ethoxyprop-2-enal with secondary amines under microwave irradiation showcases a potential synthetic route for producing diamines. Such reactions can be accelerated significantly, indicating potential applications in the synthesis of compounds related to this compound (Keiko et al., 2011).

Environmental Applications

- Switchable Hydrophilicity Solvents: Polyethoxylated tertiary amines, which are structurally related to this compound, have been explored as switchable hydrophilicity solvents for the extraction and recovery of lipids from algal cultures. This presents an environmentally friendly alternative for industrial processes, potentially applicable to derivatives of this compound (Samorì et al., 2014).

Biochemical Applications

- Biocatalytic Reductive Amination: The use of amine dehydrogenases for the biocatalytic synthesis of short-chain chiral amines, including compounds like 1-methoxypropan-2-amine, showcases the biochemical potential of this compound and its derivatives. This approach is important for producing optically active molecules for the pharmaceutical industry (Ducrot et al., 2021).

作用機序

Target of Action

It’s known that similar short-chain chiral amines are key compounds in the chemical industry and precursors of various pharmaceuticals .

Mode of Action

Amines similar to 1-ethoxypropan-2-amine are known to inhibit protein synthesis by promoting mistranslation and eliminating proofreading .

Biochemical Pathways

Biocatalytic approaches via kinetic resolution (employing lipases, monoamine oxidases, or transaminases), dynamic kinetic resolution with lipases, deracemisation with monoamine oxidases, or asymmetric synthesis (employing transaminases, amine dehydrogenases, or imine reductases) represent appealing alternatives for the synthesis of enantiopure amines .

Result of Action

Similar amines are known to have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUULJTYNNNPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588517 | |

| Record name | 1-Ethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-65-5 | |

| Record name | 1-Ethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)